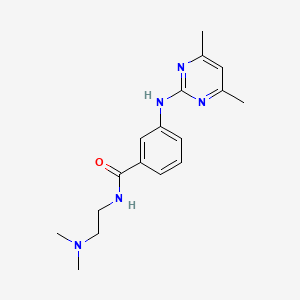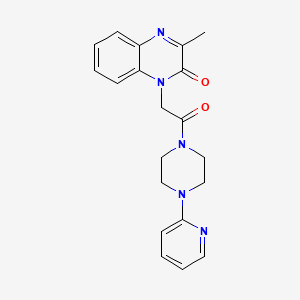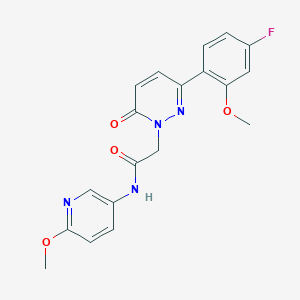
N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features a benzamide core substituted with a dimethylaminoethyl group and a dimethylpyrimidinylamino group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions to form the benzamide intermediate.
Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be accomplished by reacting the benzamide intermediate with 2-dimethylaminoethyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Attachment of the Dimethylpyrimidinylamino Group: The final step involves the attachment of the dimethylpyrimidinylamino group. This can be achieved by reacting the intermediate with 4,6-dimethyl-2-aminopyrimidine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving its molecular targets.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group and the dimethylpyrimidinylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate its targets, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide: Similar structure but with a different substitution pattern on the benzamide core.
N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
N-(2-(dimethylamino)ethyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C17H23N5O/c1-12-10-13(2)20-17(19-12)21-15-7-5-6-14(11-15)16(23)18-8-9-22(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,23)(H,19,20,21) |
InChI Key |
GPBWWMXBMVLXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10989264.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B10989270.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine](/img/structure/B10989274.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10989286.png)
![1-oxo-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-1H-isothiochromene-3-carboxamide](/img/structure/B10989293.png)
![ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10989301.png)
![N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B10989304.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10989307.png)

![N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10989319.png)


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10989334.png)
![1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10989337.png)
